molecular formula C15H13N3OS2 B10809546 N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide

N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B10809546
M. Wt: 315.4 g/mol
InChI Key: LJSXONLFGHBGJR-UHFFFAOYSA-N
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Description

N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is a nicotinamide derivative featuring a 4-methyl-substituted benzothiazole moiety linked via an amide bond to a pyridine ring with a methylthio (-SMe) group at the 2-position. Benzothiazole and nicotinamide hybrids are widely explored for antimicrobial, anticancer, and imaging applications due to their ability to modulate cellular targets .

Properties

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C15H13N3OS2/c1-9-5-3-7-11-12(9)17-15(21-11)18-13(19)10-6-4-8-16-14(10)20-2/h3-8H,1-2H3,(H,17,18,19)

InChI Key

LJSXONLFGHBGJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(N=CC=C3)SC

Origin of Product

United States

Biological Activity

N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Property Details
IUPAC Name This compound
Molecular Formula C15H13N3OS2
CAS Number 786717-88-2

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can enhance acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease .
  • DNA Intercalation : The benzothiazole moiety allows the compound to intercalate with DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses significant antibacterial properties against various strains, suggesting potential use in treating infections .

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer activity. In vitro assays have shown that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities are reported as follows:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.3
A549 (Lung Cancer)12.7

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Neuroprotective Effects

The neuroprotective properties of this compound have also been evaluated. In animal models of neurodegenerative diseases, the compound significantly improved cognitive function and reduced neuronal loss, correlating with its AChE inhibitory activity .

Case Studies

  • Alzheimer's Disease Model : A study investigated the effects of this compound on cognitive decline in a mouse model of Alzheimer's disease. Treatment with this compound resulted in improved memory performance and reduced amyloid plaque formation .
  • Antibacterial Efficacy : In a clinical setting, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating strong antibacterial properties .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Several studies have evaluated its efficacy against various bacterial strains.

Antibacterial Efficacy

A study conducted on various derivatives of benzothiazole indicated that compounds similar to N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide showed promising results against both Gram-positive and Gram-negative bacteria.

Bacteria Tested Concentration (mM) Zone of Inhibition (mm)
Staphylococcus aureus812
Escherichia coli810
Bacillus subtilis89
Pseudomonas aeruginosa88

These results indicate that the compound can inhibit bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. Studies suggest that benzothiazole derivatives can act as antimitotic agents, which interfere with cell division and may induce apoptosis in cancer cells.

Case Studies

  • Study on Cell Lines : In vitro studies involving human cancer cell lines such as breast, colon, and cervical cancer cells showed that the compound exhibited cytotoxic effects. The mechanism appears to involve the disruption of microtubule formation during mitosis, leading to cell cycle arrest and apoptosis .
  • Combination Therapy : Another study explored the combination of this compound with established chemotherapeutic agents. The results indicated enhanced anticancer activity compared to monotherapy, suggesting a synergistic effect that could be beneficial in clinical settings .

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation under controlled conditions:

  • Oxidation to sulfoxide :
    Reaction with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfoxide derivative.

    -SMeH2O2/AcOH-SOCH3\text{-SMe} \xrightarrow{H_2O_2/\text{AcOH}} \text{-SOCH}_3

    Conditions: 0°C to room temperature, 1–2 hours.

  • Oxidation to sulfone :
    Prolonged exposure to H₂O₂ or stronger oxidizing agents (e.g., mCPBA) converts the methylthio group to a sulfone.

    -SMemCPBA-SO2CH3\text{-SMe} \xrightarrow{\text{mCPBA}} \text{-SO}_2\text{CH}_3

    Conditions: Dichloromethane, 0°C to reflux.

Reduction Reactions

The thiazole ring and methylthio group participate in reductive transformations:

  • Reduction of methylthio group :
    Lithium aluminum hydride (LiAlH₄) reduces the methylthio group to a methyl group, yielding N-(4-methylbenzo[d]thiazol-2-yl)-2-methylnicotinamide .

  • Thiazole ring hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) under high pressure reduces the thiazole ring to a thiazolidine derivative, altering the compound’s planarity and electronic properties.

Nucleophilic Substitution

The thiazole ring undergoes nucleophilic substitution at the 2-position due to electron-withdrawing effects of the benzothiazole nitrogen:

  • Displacement with amines :
    Reaction with primary amines (e.g., methylamine) in ethanol replaces the methylthio group with an amino group.

    -SMe+NH2R-NHR+MeSH\text{-SMe} + \text{NH}_2\text{R} \rightarrow \text{-NHR} + \text{MeSH}

    Conditions: Ethanol, reflux, 6–8 hours .

Electrophilic Substitution

The benzothiazole aromatic ring directs electrophiles to the 5- and 7-positions due to resonance effects:

  • Nitration :
    Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 5-position .

  • Halogenation :
    Bromination (Br₂/FeBr₃) selectively substitutes bromine at the 7-position .

Comparative Reactivity with Structural Analogues

Reaction Type N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide N-(4-(2,5-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
Oxidation (SMe→SO₂Me) Requires mCPBA, 24 hoursH₂O₂ (30%), 12 hoursH₂O₂/FeCl₃, 6 hours
Electrophilic Substitution Nitration at 5-positionHalogenation at 4-positionFluorine directs substitution to para positions
Nucleophilic Substitution Moderate reactivity with aminesHigh reactivity due to electron-deficient thiazoleLow reactivity due to steric hindrance

Research Findings

  • Metabolic Stability : The methylthio group is susceptible to S-oxidation in human liver microsomes, forming sulfoxide and sulfone metabolites .

  • Enzyme Interactions : In vitro studies show no irreversible inhibition of CYP3A4, suggesting a favorable safety profile .

  • Synthetic Routes :

    • Step 1 : Condensation of 4-methylbenzo[d]thiazol-2-amine with 2-(methylthio)nicotinoyl chloride in dry THF .

    • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Mechanistic Insights

  • Thiazole Ring Activation : The nitrogen atom in the thiazole ring enhances electrophilic substitution by stabilizing transition states through resonance .

  • Methylthio Group Lability : The -SMe group acts as a leaving group in nucleophilic substitutions, facilitated by polar aprotic solvents like DMF.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Table 1: Structural Features of Key Analogs
Compound Name Benzothiazole Substituents Pyridine Substituents Linkage Type Key Functional Groups Biological Relevance Reference
Target Compound 4-Methyl 2-(Methylthio) Amide Nicotinamide N/A -
2-[(6-Methylbenzothiazol-2-yl)amino]nicotinamide 6-Methyl None Amino Nicotinamide Antimicrobial activity
TOZ2 (Fluorinated analog) 4-Methoxy, 7-Morpholino 2-Fluoro Amide Nicotinamide PET imaging potential
Compound 28 4-Methyl, 2-Phenyl 6-(Methylthio) Amide Nicotinamide Moderate HPLC purity (70%)
N-(4-Chlorophenylthiazol-2-yl)-6-hydroxynicotinamide 4-Chlorophenyl 6-Hydroxy Amide Nicotinamide Antibacterial activity

Key Observations :

  • Benzothiazole Modifications: The 4-methyl group in the target compound contrasts with 6-methyl (), 4-methoxy-7-morpholino (), and 4-chlorophenyl () substituents. These alterations influence electronic properties and steric bulk, affecting target binding .
  • Pyridine Substituents: The 2-(methylthio) group in the target compound differs from fluorinated () or hydroxy () groups.

Key Insights :

  • Antimicrobial Efficacy: compounds with a 6-methylbenzothiazole and amino linkage show broad-spectrum activity, suggesting that the target compound’s amide linkage and 4-methyl group may offer similar or improved potency .
  • Diagnostic Potential: Fluorinated analogs () prioritize imaging over therapeutic use, highlighting how substituent choice tailors application .

Discussion and Implications

  • Methoxy and morpholino groups () increase solubility but may reduce membrane penetration compared to methyl substituents .
  • Application-Specific Design: For antimicrobial use, benzothiazole substituents (e.g., 4-methyl) and pyridine lipophilicity are critical . Fluorinated derivatives () exemplify tailored design for non-therapeutic applications like PET imaging .

Q & A

Q. What are the established synthetic protocols for preparing N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide, and what key reaction conditions influence yield?

The synthesis typically involves coupling 2-amino-4-methylbenzothiazole with a nicotinamide derivative. A general protocol includes:

  • Reacting 2-amino-4-methylbenzothiazole (1 mmol) with 2-(methylthio)nicotinoyl chloride (1.1 mmol) in dry pyridine under ice-cooled conditions for 6 hours.
  • Work-up involves extraction with chloroform, washing with NaHCO₃, and recrystallization from a solvent mixture (e.g., ethyl acetate/hexane) to yield the pure product . Modifications to substituents (e.g., introducing morpholine or piperidine groups) require tailored coupling agents and temperature control to optimize yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Key techniques include:

  • ¹H-NMR and ¹³C-NMR for confirming substituent positions and aromatic proton environments (δ 7.2–8.5 ppm for benzothiazole and pyridine moieties) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 357.4) .

Q. What in vitro antiviral activities have been demonstrated for this compound, and what are the critical potency metrics?

The compound exhibits potent inhibition against Chikungunya virus (CHIKV) with:

  • EC₅₀ = 0.6 µM and EC₉₀ = 0.93 µM in normal human dermal fibroblasts (NHDFs).
  • Viral titer reduction (VTR) = 6.9 logs at 10 µM, with no cytotoxicity (CC₅₀ = 132 µM) .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the benzothiazole ring and the methylthio group impact antiviral activity and metabolic stability?

Structure-Activity Relationship (SAR) studies reveal:

  • Replacing the 4-methyl group with a 3-((4-cyanophenyl)amino)phenyl moiety (as in compound 26 ) improves VTR to 8.7 logs and metabolic stability (MLM t₁/₂ = 74 min vs. 30 min for the parent compound) .
  • The methylthio group enhances lipophilicity, improving membrane permeability but requiring optimization to balance solubility and microsomal stability .

Q. What molecular mechanisms underlie the inhibition of alphavirus replication by this compound?

Mechanistic studies show the compound blocks subgenomic viral RNA translation , preventing synthesis of structural proteins (e.g., capsid and envelope proteins). This disrupts virion assembly without affecting host cell RNA translation machinery .

Q. What in vivo models have been used to evaluate the efficacy of related thiazole-amide derivatives, and how do these findings inform further development?

In CHIKV-infected mice, compound 26 (a derivative with improved SAR) reduced viral load by >90% in joint tissues. This highlights the importance of optimizing pharmacokinetics (e.g., oral bioavailability) and tissue penetration for in vivo translation .

Q. How can in silico approaches like molecular docking or QSAR modeling optimize the design of derivatives with enhanced target binding?

  • Molecular docking identifies key interactions with viral RNA helicase domains (e.g., hydrogen bonding with Arg³²⁴ and hydrophobic contacts with Phe¹⁰²).
  • Quantitative Structure-Activity Relationship (QSAR) models prioritize derivatives with electron-withdrawing substituents (e.g., -CN, -CF₃) to enhance binding affinity and reduce metabolic clearance .

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